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Compound of Interest

(3-Hydroxymethyl)phenylboronic
Compound Name: d
aci

Cat. No. B1301985

(3-Hydroxymethyl)phenylboronic acid is a versatile synthetic building block of significant
interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its
unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable
hydroxymethyl group, makes it a valuable precursor for the synthesis of a wide array of
complex molecules, including potent therapeutic agents and functional materials. This technical
guide provides an in-depth overview of its synonyms, chemical identifiers, physicochemical
properties, and key applications, with a focus on its role in the development of novel
pharmaceuticals.

Core Data and Identifiers

For clarity and accurate record-keeping in research and development, a comprehensive list of
synonyms and chemical identifiers for (3-Hydroxymethyl)phenylboronic acid is provided
below. This information is crucial for substance identification, cross-referencing in literature,
and regulatory compliance.
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Identifier Type Value Citation(s)
[3-
IUPAC Name (Hydroxymethyl)phenyllboronic  [1]
acid
3-
Hydroxymethylbenzeneboronic
Synonyms : [21[3]141[5]
acid, (3-
Boronophenyl)methanol
CAS Number 87199-15-3 [LI[216]1 7118l
PubChem CID 2734662 [1][4]
Molecular Formula C7H9BOs3 [11[411617]
Molecular Weight 151.96 g/mol [L121141171
InChl=1S/C7H9BO3/c9-5-6-2-
InChl 1-3-7(4-6)8(10)11/h1-4,9- [1][2]
11H,5H2
HGTDLKXUWVKLQX-
InChlKey [1][2]
UHFFFAOYSA-N
SMILES OCclccec(cl)B(O)O [2]
MDL Number MFCDO01317846 [2][4]
EC Number 672-931-6 [1]
White to off-white powder or
Appearance , _ [4][7]
crystalline solid
Melting Point 95-99 °C [2][7]

Applications in Drug Discovery and Organic

Synthesis

(3-Hydroxymethyl)phenylboronic acid is a key reactant in the synthesis of a variety of

biologically active molecules.[7][9] Its utility is most prominently demonstrated in palladium-
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catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the
formation of carbon-carbon bonds.[4][10] This reaction is a cornerstone of modern organic
synthesis, enabling the construction of complex molecular architectures from readily available
precursors.

Key therapeutic areas where this compound has been utilized as a synthetic intermediate
include:

o HIV Protease Inhibitors: It is a crucial building block for the synthesis of darunavir analogues
and other novel HIV-1 protease inhibitors.[6][7][9] The boronic acid moiety can be
incorporated as a P2' ligand, which interacts with the active site of the protease.

« Inhibitors of Mycobacterium tuberculosis: The compound is used in the synthesis of inhibitors
targeting essential enzymes in Mycobacterium tuberculosis, such as chorismate mutase and
Zmpl.[7][9][11]

o PDE4B Inhibitors: It serves as a reactant in the preparation of pyrrole derivatives that act as
inhibitors of phosphodiesterase 4B.[7][9]

Beyond these specific examples, its application extends to copper-mediated
trifluoromethylations and as a component in the development of functionalized polymers and
sensors for materials science.[4][7]

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling
reaction using (3-Hydroxymethyl)phenylboronic acid with an aryl halide. This procedure is a
generalized synthesis and may require optimization based on the specific substrate and
desired product.

Reaction Scheme:
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Figure 1: General scheme of a Suzuki-Miyaura cross-coupling reaction.
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Materials:

¢ (3-Hydroxymethyl)phenylboronic acid

o Aryl halide (e.qg., aryl bromide or iodide)

o Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a4])
e Base (e.g., potassium carbonate [K2COs] or cesium carbonate [Cs2COs])

e Anhydrous solvent (e.g., 1,4-dioxane)

o Degassed water

 Inert gas (Argon or Nitrogen)

Procedure:

o Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add the aryl halide (1.0 eq), (3-Hydroxymethyl)phenylboronic acid (1.1-
1.5 eq), and the base (2.0-3.0 eq).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times
to ensure an oxygen-free environment.

e Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and
degassed water (typically in a 4:1 to 10:1 ratio). Sparge the resulting mixture with the inert
gas for 10-15 minutes. Following this, add the palladium catalyst (0.01-0.05 eq).

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir
overnight. Monitor the reaction progress by an appropriate method, such as Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer
over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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« Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system to afford the desired coupled product.

Mechanism of Action in HIV Protease Inhibition

(3-Hydroxymethyl)phenylboronic acid serves as a precursor for synthesizing potent
inhibitors of HIV-1 protease. In these inhibitors, the phenylboronic acid moiety often acts as the
P2' ligand, which is a critical component for binding within the S2' subsite of the enzyme's
active site. The boronic acid functional group is a versatile hydrogen bond donor and acceptor,
allowing for strong interactions with the protease's backbone atoms.

X-ray crystallography studies of boronic acid-containing inhibitors bound to HIV-1 protease
have revealed that the boronic acid hydroxyl groups form a network of hydrogen bonds with the
catalytic aspartate residues (Asp25 and Asp25') and other key residues in the active site, such
as Asp30.[3][7] This extensive hydrogen bonding network effectively anchors the inhibitor in the
active site, preventing the natural substrate from binding and thus inhibiting viral replication.

Conceptual Diagram of HIV-1 Protease Inhibition

Boronic Acid Inhibitor

Inhibitor Core

P2' Ligand (Phenylboronic Acid Moiety)
L | \\
/ H \
I I
\{-|-Bond IH-Bond\H—Bond
]

\
\

\ilv-l Protedse Active Site

Asp25

Asp25'

Asp30

Gly48

Click to download full resolution via product page

Figure 2: Conceptual diagram of a boronic acid-containing inhibitor binding to the HIV-1
protease active site.
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In conclusion, (3-Hydroxymethyl)phenylboronic acid is a chemical compound with significant
utility in modern chemical and pharmaceutical research. Its well-defined properties and
versatile reactivity make it an indispensable tool for the synthesis of novel molecules with
important biological activities and material properties. The detailed information provided in this
guide is intended to support researchers and scientists in leveraging the full potential of this
valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1301985#3-hydroxymethyl-
phenylboronic-acid-synonyms-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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